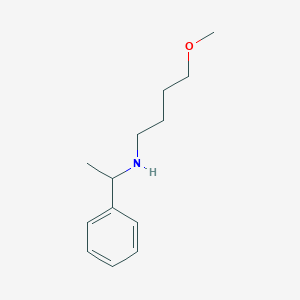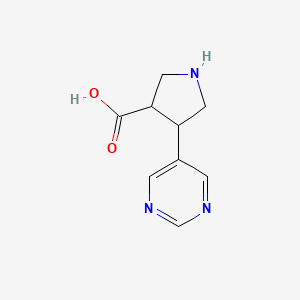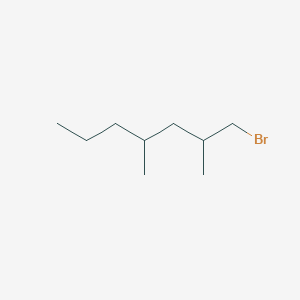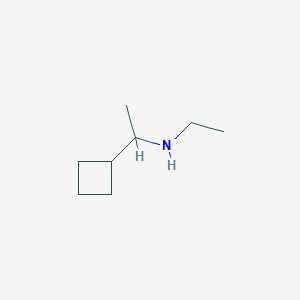
4-(4-Bromophenyl)-3-methylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-3-methylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. The presence of a bromophenyl group and a methyl group in the structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzylamine with methyl acrylate under basic conditions to form the corresponding azetidinone. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group in the azetidinone ring can lead to the formation of corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted azetidinones with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-3-methylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers use the compound to study its effects on various biological systems, including its interaction with proteins and nucleic acids.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group allows the compound to bind to hydrophobic pockets in proteins, while the azetidinone ring can form hydrogen bonds with amino acid residues. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic Acid: Similar in structure due to the presence of the bromophenyl group, but differs in its functional group and overall reactivity.
4-Bromobiphenyl: Shares the bromophenyl moiety but lacks the azetidinone ring, leading to different chemical and biological properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and is studied for its antimicrobial and anticancer properties.
Uniqueness
4-(4-Bromophenyl)-3-methylazetidin-2-one is unique due to the presence of the azetidinone ring, which imparts specific chemical reactivity and biological activity. The combination of the bromophenyl group and the azetidinone ring makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10BrNO |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-9(12-10(6)13)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13) |
Clé InChI |
PDNNAVJKDRCONY-UHFFFAOYSA-N |
SMILES canonique |
CC1C(NC1=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanol](/img/structure/B13241907.png)
![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine](/img/structure/B13241923.png)

![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13241932.png)



![7-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13241965.png)

![1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B13241976.png)
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13241983.png)

![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13241997.png)
![1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+](/img/structure/B13241998.png)
